molecular formula C8H10BrN3O B10903865 4-bromo-1-methyl-N-(prop-2-en-1-yl)-1H-pyrazole-5-carboxamide

4-bromo-1-methyl-N-(prop-2-en-1-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10903865
M. Wt: 244.09 g/mol
InChI Key: VDSUJYQWBKAANK-UHFFFAOYSA-N
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Description

N~5~-ALLYL-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features a pyrazole ring substituted with an allyl group at the N5 position, a bromine atom at the 4-position, a methyl group at the 1-position, and a carboxamide group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-ALLYL-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting 4-bromo-1,3-diketone with hydrazine hydrate under reflux conditions yields 4-bromo-1H-pyrazole.

    N-Alkylation: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 4-bromo-1H-pyrazole with methyl iodide in the presence of a base such as potassium carbonate to obtain 4-bromo-1-methyl-1H-pyrazole.

    N-Allylation: The allylation of the pyrazole ring is carried out by reacting 4-bromo-1-methyl-1H-pyrazole with allyl bromide in the presence of a base like sodium hydride.

    Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine or amide source under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~5~-ALLYL-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The allyl group can undergo oxidation to form epoxides or reduction to form saturated alkyl groups.

    Amide Bond Formation: The carboxamide group can participate in coupling reactions to form peptide bonds or other amide linkages.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Formation of various substituted pyrazoles.

    Oxidation: Formation of epoxides.

    Reduction: Formation of saturated alkyl derivatives.

Scientific Research Applications

N~5~-ALLYL-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N5-ALLYL-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the allyl group can influence its binding affinity and specificity. The carboxamide group can form hydrogen bonds with target proteins, enhancing its interaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole
  • 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde
  • 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

N~5~-ALLYL-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the allyl group at the N5 position, which can impart distinct chemical and biological properties compared to its analogs. The combination of the bromine atom, methyl group, and carboxamide functionality further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

4-bromo-2-methyl-N-prop-2-enylpyrazole-3-carboxamide

InChI

InChI=1S/C8H10BrN3O/c1-3-4-10-8(13)7-6(9)5-11-12(7)2/h3,5H,1,4H2,2H3,(H,10,13)

InChI Key

VDSUJYQWBKAANK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NCC=C

Origin of Product

United States

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